molecular formula C14H12MgO7 B146213 Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- CAS No. 18917-95-8

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)-

Cat. No.: B146213
CAS No.: 18917-95-8
M. Wt: 316.55 g/mol
InChI Key: AUBLOSIEEGPKGL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- is a chemical compound with the molecular formula C14H16MgO10-2 and a molecular weight of 368.58 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The preparation of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can involve various synthetic routes. One common method is the reaction of magnesium hydroxide with 2-carboxyphenol in the presence of water, followed by crystallization to obtain the tetrahydrate form. Industrial production methods may involve large-scale synthesis using magnesium acetate tetrahydrate as a precursor .

Chemical Reactions Analysis

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can occur with various reagents, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- has a wide range of scientific research applications:

    Chemistry: It is used in coordination chemistry studies to explore the binding properties of magnesium with various ligands.

    Biology: The compound is studied for its potential role in biological systems, particularly in relation to magnesium’s role in enzymatic processes.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, especially in addressing magnesium deficiency.

    Industry: The compound is used in the development of new materials and coatings, particularly in the field of optically transparent coatings.

Mechanism of Action

The mechanism of action of Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- involves its interaction with various molecular targets. Magnesium ions play a crucial role in numerous enzymatic processes, and the compound’s effects are mediated through its ability to modulate these processes. The pathways involved include energy production, oxidative phosphorylation, and glycolysis .

Comparison with Similar Compounds

Magnesium, bis[2-(hydroxy-kappaO)benzoato-kappaO]-, hydrate (1:4), (T-4)- can be compared with other magnesium carboxylate complexes, such as magnesium acetate, magnesium formate, and magnesium propionate . These compounds share similar coordination chemistry but differ in their specific properties and applications. For example, magnesium acetate is commonly used as a source of magnesium in biological reactions, while magnesium formate and propionate have distinct thermal and structural properties .

Properties

Most NSAIDs act as nonselective inhibitors of the enzyme cyclooxygenase (COX), inhibiting both the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes. COX catalyzes the formation of prostaglandins and thromboxane from arachidonic acid (itself derived from the cellular phospholipid bilayer by phospholipase A2). Prostaglandins act (among other things) as messenger molecules in the process of inflammation.

CAS No.

18917-95-8

Molecular Formula

C14H12MgO7

Molecular Weight

316.55 g/mol

IUPAC Name

magnesium;2-carboxyphenolate;hydrate

InChI

InChI=1S/2C7H6O3.Mg.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2

InChI Key

AUBLOSIEEGPKGL-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.O.O.O.[Mg+2]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].O.[Mg+2]

physical_description

Solid

Synonyms

(T-4)-Bis(2-hydroxybenzoato-O1,O2)magnesium Tetrahydrate;  Bis(salicylato)magnesium Tetrahydrate;  (T-4)Bis[2-(hydroxy-κO)benzoato-κO]magnesiumTetrahydrate; 

Origin of Product

United States

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